molecular formula C21H19N3O4S B15354970 Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B15354970
M. Wt: 409.5 g/mol
InChI Key: QWZJQAIOVSMLHL-UHFFFAOYSA-N
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Description

Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as phenethyl bromide and thiophen-2-yl hydrazine, followed by cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrazolopyrimidines.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug discovery and development.

Medicine: The compound's biological activities make it a candidate for the development of new therapeutic agents. Its ability to interact with specific molecular targets suggests potential use in treating various diseases.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique properties contribute to the development of innovative products.

Mechanism of Action

The mechanism by which Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

  • Pyrazolopyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.

  • Thiophene Derivatives: Compounds containing thiophene rings are known for their medicinal properties.

Uniqueness: Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern and the presence of both phenethyl and thiophene groups. This unique combination contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 5,7-dioxo-4-(2-phenylethyl)-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H19N3O4S/c1-2-28-21(27)18-19(25)23(11-10-14-7-4-3-5-8-14)17-13-15(16-9-6-12-29-16)22-24(17)20(18)26/h3-9,12-13,18H,2,10-11H2,1H3

InChI Key

QWZJQAIOVSMLHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=CC=CS3)CCC4=CC=CC=C4

Origin of Product

United States

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